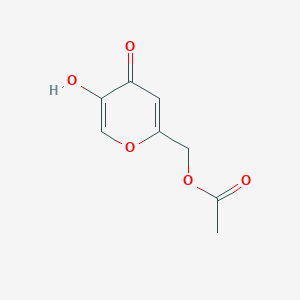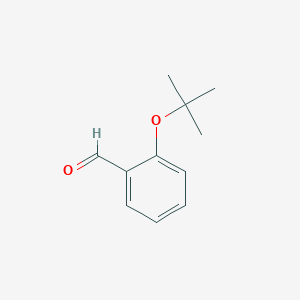
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate
Descripción general
Descripción
“(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate” is a chemical compound with the molecular formula C8H8O5 . It has a molecular weight of 184.15 . This compound is used in research and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate” is 1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2H,3-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate” is a powder that is stored at room temperature . It has a melting point of 135-137 degrees Celsius .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitor
“(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate” derivatives have been found to be potent inhibitors of aldose reductase (ALR2), an enzyme involved in the polyol pathway . ALR2 is a key inhibitory target for alleviating diabetic complications . These derivatives have shown excellent selectivity towards ALR2 and have been used in the design of multifunctional ALR2 inhibitors .
Antioxidant Activity
These derivatives have also demonstrated powerful antioxidative action . They have been found to scavenge DPPH radical effectively and suppress lipid peroxidation . This antioxidant activity is included in the design of multifunctional ALR2 inhibitors to decrease the level of oxidative stress .
Building Block in Organic Synthesis
“(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate” can serve as a building block in organic synthesis . It has been used in an intramolecular olefin-α-pyrone cycloaddition providing the colchicine ring skeleton .
Ligand for Complex Compounds
Kojic acid, a derivative of “(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate”, is used as a ligand for complex compounds .
Pharmaceutical Industry
Kojic acid is widely used in the pharmaceutical industry .
Agrochemistry
Kojic acid is also used in agrochemistry .
Cosmetology
In the field of cosmetology, kojic acid is a popular ingredient .
Construction of Biologically Active Heterocyclic Molecules
Kojic acid serves as a building block for the construction of biologically active heterocyclic molecules .
Safety and Hazards
This compound has been associated with certain hazards. The GHS07 pictogram is used to represent these hazards . The hazard statements include H316, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like aldose reductase (alr2) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes like alr2 . They bind to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Related compounds have been found to impact the polyol pathway by inhibiting alr2 .
Result of Action
Similar compounds have been found to exhibit antioxidant activity .
Propiedades
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFSCIYGNZCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480884 | |
| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25552-08-3 | |
| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)




![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)





